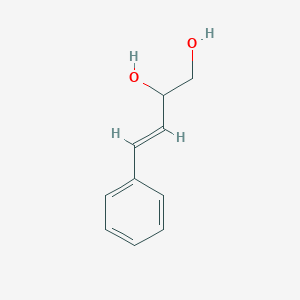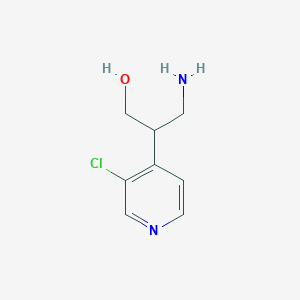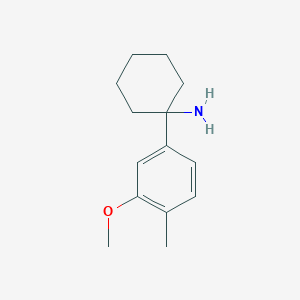
4-Amino-3-(2-ethoxyphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-(2-ethoxyphenyl)butanoic acid is an organic compound that belongs to the class of amino acids It features an amino group attached to the fourth carbon and an ethoxyphenyl group attached to the third carbon of a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(2-ethoxyphenyl)butanoic acid typically involves multi-step organic reactions. One common method is the alkylation of ethoxybenzene with a suitable halogenated butanoic acid derivative, followed by amination to introduce the amino group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation and other large-scale organic reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-3-(2-ethoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium ethoxide or potassium tert-butoxide.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenylbutanoic acids.
Applications De Recherche Scientifique
4-Amino-3-(2-ethoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to gamma-aminobutyric acid (GABA).
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Amino-3-(2-ethoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. Due to its structural similarity to gamma-aminobutyric acid, it may act on GABA receptors, modulating neurotransmission and exerting potential neuroprotective effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
4-Amino-3-(3,4,5-trimethoxyphenyl)butanoic acid: Another derivative with potential psychoactive properties.
3-Aminobutanoic acid: A simpler analogue with applications in peptide synthesis.
Uniqueness: 4-Amino-3-(2-ethoxyphenyl)butanoic acid is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other amino acids and makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
4-amino-3-(2-ethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-2-16-11-6-4-3-5-10(11)9(8-13)7-12(14)15/h3-6,9H,2,7-8,13H2,1H3,(H,14,15) |
Clé InChI |
XKFORJZTJMAKHU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C(CC(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol](/img/structure/B13597125.png)
![6-(1h-Benzo[d]imidazol-2-yl)hexan-1-amine](/img/structure/B13597127.png)





![2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13597154.png)
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B13597174.png)


